molecular formula C6H9F3O2 B2578000 [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol CAS No. 2416231-75-7

[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol

Cat. No.: B2578000
CAS No.: 2416231-75-7
M. Wt: 170.131
InChI Key: QUYIRJYWJBFSBX-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is a cyclopropane derivative featuring a trifluoromethyl group and two hydroxymethyl substituents. The cyclopropane ring confers structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name

[1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)4-1-5(4,2-10)3-11/h4,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYIRJYWJBFSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane with trifluoromethyl iodide in the presence of a strong base, followed by hydroxymethylation using formaldehyde under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted cyclopropane derivatives.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: The compound is studied for its potential biological activities. Trifluoromethyl groups are known to enhance the bioavailability and efficacy of pharmaceutical agents. Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry .

Industry: In the industrial sector, this compound may be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is not fully understood. the trifluoromethyl group is known to influence molecular interactions by increasing the compound’s lipophilicity and enhancing its binding affinity to biological targets. This can lead to improved pharmacokinetic properties and efficacy in drug development .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Analysis

The compound is compared to related cyclopropane-based molecules (Table 1), focusing on substituents and functional groups:

Compound Name Key Substituents CAS Number Functional Groups Notes
[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol Trifluoromethyl, two hydroxymethyl groups Not available Alcohol, trifluoromethyl Enhanced solubility due to polar hydroxymethyl groups; metabolic stability from CF₃
(1-Ethynylcyclopropyl)methanol Ethynyl, hydroxymethyl 871476-77-6 Alcohol, alkyne Ethynyl enables click chemistry modifications; lower solubility than CF₃ analogs
2-[1-(Trifluoromethyl)cyclopropyl]acetic acid Trifluoromethyl, acetic acid 1368342-07-7 Carboxylic acid, trifluoromethyl Higher acidity (pKa ~3–4); used as a building block for peptidomimetics
(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid Methoxycarbonyl, carboxylic acid 88335-87-9 Ester, carboxylic acid Chiral center for stereoselective synthesis; intermediate for antiviral drugs
(1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride Fluorine, amine hydrochloride 141042-20-8 Amine, fluorine Rigid amine structure for CNS-targeting molecules; hydrochloride salt improves crystallinity

Key Comparative Insights

  • Lipophilicity vs. Solubility: The trifluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.5 estimated), similar to 2-[1-(trifluoromethyl)cyclopropyl]acetic acid. However, its dual hydroxymethyl groups likely reduce logP compared to (1-ethynylcyclopropyl)methanol (logP ~1.0–1.5) .
  • Synthetic Utility : Unlike (1S,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, which is used in chiral synthesis, the target compound’s hydroxymethyl groups may facilitate derivatization via esterification or etherification.
  • Biological Relevance : The fluorine in (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride enhances membrane permeability, a trait shared with the trifluoromethyl group in the target compound. Both substituents are common in CNS and antiviral drug candidates .

Stability and Reactivity

  • The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs.
  • The hydroxymethyl groups may introduce susceptibility to oxidation, contrasting with the more stable ethynyl or carboxylic acid groups in analogs like PBGJ3181 or PBZ0172 .

Research Implications

  • Antiviral agents : Cyclopropane rings are common in protease inhibitors (e.g., HCV NS3/4A inhibitors).
  • CNS therapeutics : Fluorinated cyclopropanes enhance blood-brain barrier penetration. Further studies on synthetic routes (e.g., cyclopropanation via Simmons-Smith) and pharmacokinetics are warranted.

Biological Activity

[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is a synthetic organic compound characterized by its unique cyclopropyl structure, which features both a hydroxymethyl and a trifluoromethyl group. This structural configuration imparts distinctive chemical properties that may influence its biological activity.

While the detailed mechanism of action for this compound remains under investigation, preliminary findings indicate that the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets. This can lead to improved pharmacokinetic properties, making it a candidate for drug development.

Biological Activity

Preliminary studies have suggested that compounds with similar structural characteristics often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds featuring trifluoromethyl groups have been associated with antimicrobial properties. For instance, related compounds have shown effectiveness against various microbial strains, indicating potential applications in treating infections .
  • Anticancer Potential : The unique structural features may also contribute to anticancer activities, although specific studies on this compound are still limited.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing. Here are some notable findings from related studies:

StudyFindings
Study 1 Investigated the antimicrobial properties of trifluoromethyl compounds; found significant inhibition against Staphylococcus aureus and Escherichia coli at low MIC values .
Study 2 Explored the synthesis and therapeutic potential of similar compounds; highlighted their interaction with key enzymes involved in cancer pathways.
Study 3 Utilized computational methods to predict biological activity based on structural characteristics, suggesting potential efficacy in various therapeutic areas.

Synthesis Routes

Several synthetic routes have been proposed for the preparation of this compound. These methods not only facilitate the compound's synthesis but also allow for modifications that could enhance its biological properties.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its therapeutic pathways. Interaction studies typically involve:

  • Binding Affinity Assays : Evaluating how well the compound binds to specific proteins or enzymes.
  • In Vitro Testing : Assessing cellular responses to the compound in controlled laboratory settings.

These interactions help clarify potential therapeutic applications and side effects associated with the compound.

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